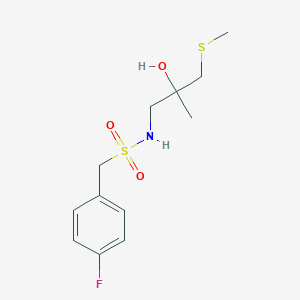

N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-3-phenylpropanamide, commonly known as Dibucaine, is a local anesthetic that has been widely used in the medical field. It was first synthesized in 1947 by a group of chemists at Abbott Laboratories. Since then, it has been used in various medical procedures, such as dental work, minor surgeries, and epidurals.

Scientific Research Applications

Antitumor Applications

One area of scientific research application for compounds structurally related to N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-3-phenylpropanamide is in the development of antitumor agents. For instance, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide have shown in vivo antitumor activity, particularly against leukemic cells and solid tumors. This suggests that modifications of the basic structure, including the introduction of a p-tolyl group, could potentially enhance the compound's effectiveness or specificity in targeting cancer cells (Denny et al., 1987).

Sensing and Removal of Heavy Metals

Another application is in the design and synthesis of biocompatible macromolecular luminogens for the sensitive detection and removal of heavy metals such as Fe(III) and Cu(II). Compounds with structures incorporating dimethylamino groups have been utilized in creating materials that exhibit fluorescence 'on-off' sensing capabilities. These compounds’ ability to selectively coordinate with specific metal ions and their biocompatibility make them suitable for environmental and biological applications (Dutta et al., 2020).

Enantioselective Synthesis

Compounds with structures similar to this compound have been used in the enantioselective synthesis of intermediates for antidepressants. For example, the engineering of carbonyl reductase enzymes to catalyze the reduction of ketones to produce chiral 3-(dimethylamino)-1-phenylpropan-1-ol demonstrates the potential for using such compounds in pharmaceutical synthesis, providing chiral intermediates for active pharmaceutical ingredients (Zhang et al., 2015).

Photocrosslinkable Polymer Development

Compounds containing dimethylamino and acrylamide groups have been explored for creating photocrosslinkable polymers. These polymers exhibit temperature and pH-responsive behavior, making them useful in a range of applications from drug delivery systems to tissue engineering scaffolds. The introduction of specific functional groups such as the p-tolyl and phenylpropanamide moieties could further modulate the physical and chemical properties of these polymers (Harmon et al., 2003).

properties

IUPAC Name |

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-16-9-12-18(13-10-16)19(22(2)3)15-21-20(23)14-11-17-7-5-4-6-8-17/h4-10,12-13,19H,11,14-15H2,1-3H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUHXEPOIOKXQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone](/img/structure/B2394648.png)

![2-Chloro-N-[2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]acetamide](/img/structure/B2394651.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide](/img/structure/B2394653.png)

![3-[(2,2-Dimethylpropyl)amino]phenol](/img/structure/B2394654.png)

![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2394656.png)

![3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2394662.png)

![4-cyclopropyl-6-(3,5-dimethoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2394666.png)

![N-(2-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2394667.png)

![Ethyl 4-((4-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2394668.png)

![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)propanamide](/img/structure/B2394670.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide](/img/structure/B2394671.png)